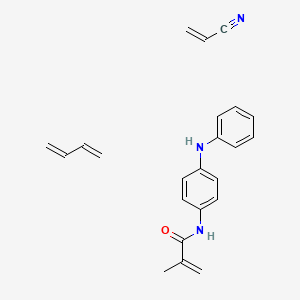

N-(4-anilinophenyl)-2-methylprop-2-enamide;buta-1,3-diene;prop-2-enenitrile

Description

Properties

CAS No. |

43063-09-8 |

|---|---|

Molecular Formula |

C23H25N3O |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

N-(4-anilinophenyl)-2-methylprop-2-enamide;buta-1,3-diene;prop-2-enenitrile |

InChI |

InChI=1S/C16H16N2O.C4H6.C3H3N/c1-12(2)16(19)18-15-10-8-14(9-11-15)17-13-6-4-3-5-7-13;1-3-4-2;1-2-3-4/h3-11,17H,1H2,2H3,(H,18,19);3-4H,1-2H2;2H,1H2 |

InChI Key |

NXNNGGDUBCPKPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2.C=CC=C.C=CC#N |

Related CAS |

43063-09-8 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(4-anilinophenyl)-2-methylprop-2-enamide

Synthesis of N-(4-anilinophenyl)-2-methylprop-2-enamide (N-aryl alpha, beta-unsaturated carboxamide)

The preparation of N-(4-anilinophenyl)-2-methylprop-2-enamide, a representative N-aryl alpha, beta-unsaturated carboxamide, is typically achieved via a two-step process involving:

- Step 1: Formation of N-aryl-hydroxy carboxamide intermediate

- Step 2: Dehydration of the hydroxy carboxamide to the alpha, beta-unsaturated amide

This process is well-documented in European Patent EP0028999B1, which provides an efficient and safer alternative to traditional methods involving hazardous reagents such as methacryloyl chloride.

Step 1: Preparation of N-(4-anilinophenyl)-2-hydroxyisobutyramide

- React p-aminodiphenylamine with alpha-hydroxy-isobutyric acid .

- The reaction is conducted in the neat melt (without solvent) at temperatures between 150°C and 250°C .

- Water formed during the reaction is continuously distilled off to drive the reaction forward.

- The reaction yields N-(4-anilinophenyl)-2-hydroxyisobutyramide with high purity and yield (~89%).

| Parameter | Details |

|---|---|

| Reactants | p-aminodiphenylamine, alpha-hydroxy-isobutyric acid |

| Temperature | 150–250°C (typical 190–250°C) |

| Solvent | None (neat melt) or optionally xylene for temperature control |

| Reaction time | Until water distillation complete |

| Yield | 89% |

| By-product | Water (distilled off) |

Step 2: Dehydration to N-(4-anilinophenyl)-2-methylprop-2-enamide

- The hydroxy amide intermediate is treated with a dehydrating agent, commonly concentrated sulfuric acid .

- The reaction is conducted at approximately 98–100°C for about 18 minutes .

- The product precipitates upon dilution in cold water and is isolated by filtration.

- Yield of the unsaturated amide is approximately 81% with purity around 92% .

| Parameter | Details |

|---|---|

| Reactant | N-(4-anilinophenyl)-2-hydroxyisobutyramide |

| Dehydrating agent | Concentrated sulfuric acid |

| Temperature | 98–100°C |

| Reaction time | 18 minutes |

| Workup | Dilution with cold water, filtration |

| Yield | 81% |

| Purity | 92.1% |

This method avoids the use of methacryloyl chloride, which is corrosive, toxic, and lachrymatory, making the process safer and more environmentally friendly.

Preparation of Buta-1,3-diene Component

Palladium-Catalyzed Homocoupling of Aromatic Alkenes

Buta-1,3-dienes can be synthesized directly via a palladium-catalyzed homodehydrogenation coupling reaction of aromatic alkenes under mild conditions. This method is relevant for constructing the conjugated diene part of the compound.

Typical Procedure:

- Reaction mixture contains:

- Palladium acetate (20 mol%)

- Copper acetate (2 equivalents)

- Benzyl chloride (1 equivalent)

- N,N-dimethylformamide as solvent

- Aromatic alkene (1 mmol) is added.

- Stirred under oxygen atmosphere at 110°C for 10 hours.

- Product purified by flash chromatography.

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)2 (20 mol%), Cu(OAc)2 (2 equiv) |

| Solvent | N,N-dimethylformamide (2 mL) |

| Temperature | 110°C |

| Reaction time | 10 hours |

| Atmosphere | Oxygen (1 atm) |

| Yield | High yields of multisubstituted buta-1,3-dienes |

This method allows rapid synthesis of multisubstituted butadienes, which exhibit interesting photophysical properties such as aggregation-induced emission enhancement.

Preparation of Prop-2-enenitrile Component and Polymerization

Polymerization of 2-Propenenitrile and 1,3-Butadiene

The prop-2-enenitrile segment is typically incorporated via polymerization of 2-propenenitrile (acrylonitrile) with 1,3-butadiene , followed by controlled hydrogenation to adjust the saturation level.

| Parameter | Details |

|---|---|

| Monomers | 2-propenenitrile and 1,3-butadiene |

| Catalyst | Typically transition metal catalysts (not specified in detail) |

| Conditions | High pressure and temperature |

| Post-treatment | Hydrogenation to control degree of saturation |

| Product properties | Tailored mechanical and chemical resistance |

This polymerization under high pressure and temperature conditions results in copolymers with desirable properties for industrial applications such as seals and gaskets.

Summary Table of Preparation Methods

| Compound Segment | Methodology | Key Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| N-(4-anilinophenyl)-2-hydroxyisobutyramide (Intermediate) | Reaction of p-aminodiphenylamine with alpha-hydroxy-isobutyric acid | 150–250°C, neat melt, water distillation | 89% yield | Solvent optional, xylene for temperature control |

| N-(4-anilinophenyl)-2-methylprop-2-enamide (Unsaturated Amide) | Dehydration with concentrated sulfuric acid | 98–100°C, 18 min | 81% yield, 92.1% purity | Avoids hazardous methacryloyl chloride |

| Buta-1,3-diene | Pd-catalyzed homodehydrogenation coupling | 110°C, 10 h, O2 atmosphere | High yield | Uses Pd(OAc)2 and Cu(OAc)2 catalysts |

| Prop-2-enenitrile | Copolymerization with 1,3-butadiene followed by hydrogenation | High pressure, high temperature | Controlled polymer properties | Industrial process for elastomeric materials |

Research Findings and Perspectives

- The patented process for preparing N-aryl alpha, beta-unsaturated carboxamides provides a safer and more efficient alternative to classical methods, avoiding toxic reagents and minimizing reaction times.

- The palladium-catalyzed synthesis of buta-1,3-dienes offers a versatile approach to access multisubstituted conjugated dienes with potential applications in materials science due to their fluorescence properties.

- The polymerization of 2-propenenitrile and 1,3-butadiene followed by hydrogenation is a well-established industrial method to produce copolymers with enhanced mechanical and chemical resistance, important for automotive and medical device applications.

- Combining these synthetic strategies allows the construction of complex molecules like N-(4-anilinophenyl)-2-methylprop-2-enamide; buta-1,3-diene; prop-2-enenitrile with tailored properties for advanced functional materials.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-2-methylprop-2-enamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Applications in Polymer Science

1. Polymer Synthesis

N-(4-anilinophenyl)-2-methylprop-2-enamide is utilized in the synthesis of copolymers. It can react with buta-1,3-diene and prop-2-enenitrile to form copolymers that exhibit enhanced mechanical properties and thermal stability. These copolymers are significant in producing high-performance materials used in automotive and aerospace industries.

2. Coatings and Adhesives

The copolymers derived from this compound are employed in formulating coatings and adhesives due to their excellent adhesion properties and resistance to environmental factors. They are particularly useful in applications requiring durable finishes and protective layers .

Pharmaceutical Applications

1. Drug Development

Research has indicated that derivatives of N-(4-anilinophenyl)-2-methylprop-2-enamide may exhibit biological activity that can be harnessed for drug development. The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents .

2. Anticancer Research

Recent studies have explored the potential of this compound in anticancer therapies. Its ability to inhibit specific cancer cell lines has been documented, suggesting that it could serve as a lead compound for further pharmacological studies aimed at cancer treatment .

Material Science Applications

1. Composite Materials

The incorporation of N-(4-anilinophenyl)-2-methylprop-2-enamide into composite materials has shown promising results in enhancing the mechanical strength and thermal resistance of the composites. This application is particularly relevant in creating lightweight materials for structural applications .

2. Nanotechnology

In nanotechnology, this compound can be used as a precursor for synthesizing nanoparticles with specific functional properties. These nanoparticles have potential applications in drug delivery systems and as catalysts in various chemical reactions .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

N-(4-Anilinophenyl)-2-Methylprop-2-Enamide

This compound (CAS: 41543-92-4) is a methacrylamide derivative with a substituted anilinophenyl group. Its molecular formula is C₁₆H₁₆N₂O, and it exhibits a density of 1.165 g/cm³, a boiling point of 464.3°C, and a flash point of 180°C . It is primarily used as a functional monomer in molecularly imprinted polymers (MIPs) due to its amide linkage, which allows post-synthetic hydrolysis for creating selective binding sites .

Buta-1,3-Diene

Buta-1,3-diene (CAS: 106-99-0) is a conjugated diene with the formula C₄H₆. It is a volatile hydrocarbon (boiling point: -4.4°C) widely used as a monomer in synthetic rubber production (e.g., polybutadiene) .

Prop-2-Eneenitrile (Acrylonitrile)

Prop-2-enenitrile (CAS: 107-13-1), or acrylonitrile (C₃H₃N), is a nitrile monomer with a boiling point of 77.3°C. It is a key precursor in synthesizing polymers like polyacrylonitrile (PAN) and acrylonitrile-butadiene-styrene (ABS) copolymers. Its electron-deficient nitrile group enables diverse reactivity in organic synthesis .

Comparative Analysis

Structural and Physical Properties

Reactivity and Functionalization

- N-(4-Anilinophenyl)-2-Methylprop-2-Enamide: The amide bond undergoes hydrolysis to generate carboxylic acid-functionalized MIPs, enhancing biomolecule adsorption . Aromatic substituents (e.g., 4-Br, 4-OMe) modulate polymer affinity and selectivity .

- Buta-1,3-Diene :

- Participates in Diels-Alder reactions and radical polymerizations. Its conjugation stabilizes transition states in cycloadditions.

- Prop-2-Eneenitrile :

Research Findings

- N-(4-Anilinophenyl)-2-Methylprop-2-Enamide: MIPs derived from this compound exhibit 2.47–2.50× higher affinity for target biomolecules compared to non-imprinted polymers . Structural confirmation via ¹H NMR, ¹³C NMR, and HR-MS ensures reproducibility .

- Buta-1,3-Diene: Limited direct evidence, but its copolymerization with acrylonitrile is industrially pivotal for elastomers.

- Prop-2-Eneenitrile :

- Demonstrated utility in synthesizing sulfonamide-linked nitriles with confirmed Z-configuration via ¹H NMR and X-ray crystallography .

Biological Activity

N-(4-anilinophenyl)-2-methylprop-2-enamide; buta-1,3-diene; prop-2-enenitrile, also known by its CAS number 43063-09-8, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H25N3O

- Molecular Weight : 359.4641 g/mol

- Boiling Point : 464.3 °C

- Flash Point : 180 °C

- LogP : 6.14518

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the aniline group is significant for its interaction with proteins and enzymes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by increasing the levels of acetylated histones, leading to cell cycle arrest and programmed cell death .

- Antitumor Activity : In vivo studies have demonstrated that this compound exhibits significant antitumor efficacy in mouse models, particularly those with an intact immune system .

Biological Activity Data

The following table summarizes the biological activities observed for N-(4-anilinophenyl)-2-methylprop-2-enamide; buta-1,3-diene; prop-2-enenitrile based on available research:

Case Study 1: Antitumor Efficacy

In a recent study involving SKM-1 xenograft models, the administration of N-(4-anilinophenyl)-2-methylprop-2-enamide significantly reduced tumor size compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis, which showed increased markers of cell death in treated tumors .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study conducted on ICR mice revealed that the compound has a good absorption profile and reaches peak plasma concentration within 30 minutes post-administration. The study also noted low toxicity levels and minimal impact on liver enzymes, suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-anilinophenyl)-2-methylprop-2-enamide with high purity?

Answer:

- N-Acylation Reaction : React 4-anilinophenylamine with methacryloyl chloride in anhydrous dimethylformamide (DMF) under nitrogen. Use triethylamine as a base to neutralize HCl byproducts.

- Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to isolate the product. Confirm purity via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are optimal for validating the structure of prop-2-enenitrile derivatives?

Answer:

- NMR Spectroscopy : Analyze and NMR to confirm nitrile group ( ~110-120 ppm) and substituent environments.

- HRMS : Use electrospray ionization (ESI-HRMS) to match experimental and theoretical molecular weights (e.g., [M+H] ions).

- IR Spectroscopy : Identify C≡N stretching vibrations (~2200–2260 cm) .

Q. How can solubility challenges for buta-1,3-diene in aqueous systems be addressed during kinetic studies?

Answer:

Q. What experimental protocols ensure accurate characterization of molecularly imprinted polymers (MIPs) containing N-(4-anilinophenyl)-2-methylprop-2-enamide?

Answer:

- Template Removal : Soxhlet extraction with methanol/acetic acid (9:1 v/v) for 24 hours.

- Binding Capacity : Use UV-Vis spectroscopy to quantify template rebound to MIP cavities.

- Crosslinker Optimization : Adjust ethylene glycol dimethacrylate (EGDMA) ratios (e.g., 4:1 monomer:crosslinker) to balance rigidity and selectivity .

Advanced Research Questions

Q. How can contradictory crystallographic data arising from different SHELX software versions be resolved?

Answer:

- Version-Specific Refinement : Compare results from SHELX-76 (for legacy data) and SHELXL-2015 (for modern high-resolution datasets).

- Validation Tools : Use the IUCr’s checkCIF to identify outliers in bond lengths/angles. Cross-validate with OLEX2 or PLATON .

- Example : Discrepancies in thermal parameters for buta-1,3-diene adducts may require re-refinement with updated scattering factors .

Q. What advanced mass spectrometry techniques differentiate isomeric prop-2-enenitrile derivatives?

Answer:

- MALDI-TOF/MS with DCTB Matrix : Ionize nonpolar nitriles using 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) for minimal fragmentation.

- Tandem MS (MS/MS) : Collision-induced dissociation (CID) fragments isomers differently (e.g., diagnostic ions at m/z 154 vs. 167).

- Comparison : DCTB outperforms dithranol for conjugated nitriles, while electrospray ionization (ESI) is preferred for polar derivatives .

Q. How do electronic effects of substituents influence the polymerization kinetics of N-(4-anilinophenyl)-2-methylprop-2-enamide?

Answer:

Q. What computational methods validate the stereochemistry of buta-1,3-diene adducts in cycloaddition reactions?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity (e.g., endo vs. exo products).

- Docking Studies : Simulate transition states for Diels-Alder reactions using Gaussian 09.

- Comparison : Match computed IR/VCD spectra with experimental data to confirm enantiomeric excess .

Data Analysis and Contradictions

Q. How can conflicting NMR and X-ray data for prop-2-enenitrile derivatives be reconciled?

Answer:

- Dynamic Effects : NMR may average signals for rapidly interconverting conformers, while X-ray captures static structures.

- Low-Temperature NMR : Acquire spectra at 183 K to "freeze" conformers and match crystallographic data.

- Case Study : For Z/E isomers, use NOESY to confirm spatial proximity of substituents .

Q. What statistical approaches resolve batch-to-batch variability in MIPs synthesized with N-(4-anilinophenyl)-2-methylprop-2-enamide?

Answer:

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize monomer/crosslinker ratios.

- Multivariate Analysis : Use PCA (principal component analysis) to identify critical factors (e.g., initiator concentration).

- Example : A 3 factorial design reduced template leaching by 40% in MIPs .

Methodological Best Practices

Q. How to mitigate DMSO interference in biological assays involving N-(4-anilinophenyl)-2-methylprop-2-enamide?

Answer:

- Concentration Limits : Keep DMSO ≤0.2% (v/v) to avoid cytotoxicity.

- Control Experiments : Include vehicle-only controls matched for DMSO concentration.

- Alternative Solvents : Test cyclodextrin-complexed formulations for aqueous compatibility .

Q. What protocols ensure reproducibility in crystallizing buta-1,3-diene coordination complexes?

Answer:

- Slow Evaporation : Use dichloromethane/hexane (1:3) at 4°C for single-crystal growth.

- Seeding : Introduce microcrystals to supersaturated solutions.

- Validation : Compare unit cell parameters with Cambridge Structural Database (CSD) entries .

Advanced Analytical Strategies

Q. How do MALDI-TOF/MS and FAB-MS compare for analyzing prop-2-enenitrile oligomers?

Q. What role does HRMS play in confirming nitrosoaniline derivatives of prop-2-enenitrile?

Answer:

- Isotopic Pattern Analysis : Distinguish [M+H] from [M+Na] adducts using exact mass (<5 ppm error).

- Fragmentation Pathways : Identify diagnostic ions (e.g., m/z 167 for nitroso group loss) .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.